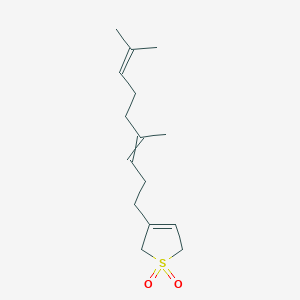
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride
Übersicht
Beschreibung
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a cyanoethyl group, and an amino acetate moiety, all of which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride typically involves the reaction of benzyl chloroacetate with 2-amino-1-cyanoethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-2-[(1-cyanoethyl)amino]acetate oxides, while reduction can produce benzyl-2-[(1-aminoethyl)amino]acetate.
Wissenschaftliche Forschungsanwendungen
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-2-[(1-aminoethyl)amino]acetate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]propionate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]butyrate hydrochloride
Uniqueness
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-10(7-13)14-8-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,8-9H2,1H3;1H |
InChI-Schlüssel |
PMOQNBYWGDAJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)NCC(=O)OCC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8614141.png)
![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)
![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B8614157.png)
![Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate](/img/structure/B8614160.png)





![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)


![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
